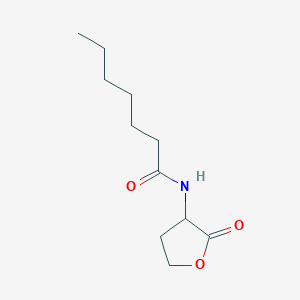

N-Heptanoyl-DL-homoserine lactone

Vue d'ensemble

Description

N-Heptanoyl-DL-homoserine lactone (C7HSL) is a member of the N-acyl-homoserine lactone family . These molecules are involved in quorum sensing, a process that allows bacteria to communicate and coordinate group behavior . Some of these lactones are potent chemoattractants for human immune cells such as neutrophils .

Synthesis Analysis

The synthesis of N-Heptanoyl-DL-homoserine lactone can be influenced by environmental conditions. For instance, at 25 °C, C7-HSL significantly promoted the growth and activity of microorganisms, enhanced protein synthesis and the formation of tryptophan amino acids, and inhibited polysaccharide production .Molecular Structure Analysis

The empirical formula of N-Heptanoyl-DL-homoserine lactone is C11H19NO3 . Its molecular weight is 213.27 .Chemical Reactions Analysis

N-Heptanoyl-DL-homoserine lactone is involved in the processes of bacterial quorum sensing . It can induce violacein expression in a Chromobacterium violaceum mutant usually not able to produce homoserine lactones .Physical And Chemical Properties Analysis

N-Heptanoyl-DL-homoserine lactone is a white to faintly brown powder with small lumps . It should be stored at −20°C .Applications De Recherche Scientifique

Quorum Sensing in Bacteria

N-Heptanoyl-DL-homoserine lactone is a small diffusible signaling molecule involved in quorum sensing, thereby controlling gene expression and affecting cellular metabolism . This molecule plays a crucial role in bacterial communication, regulating cellular interactions via small chemical signaling molecules .

Regulation of Virulence

This molecule has been found to regulate virulence, which is the degree of pathogenicity within a group or species of bacteria . This could have significant implications for understanding and controlling bacterial infections.

Infection Prevention

N-Heptanoyl-DL-homoserine lactone has been studied for its role in infection prevention . By understanding how this molecule functions in bacterial communication, researchers may be able to develop new strategies for preventing bacterial infections.

Septicemia in Fish

This molecule has been associated with septicemia in fish . Understanding its role could lead to improved treatments and prevention strategies for this serious disease in aquaculture.

Detection via MIP-based QCM Sensor

N-Heptanoyl-DL-homoserine lactone can be detected with high sensitivity from the aqueous medium using molecularly imprinted polymeric membranes prepared on QCM chips . This could have significant applications in monitoring bacterial communication and infection.

6. Performance Enhancement of High Ammonia-Tolerant Microorganisms At 25 °C, N-heptanoyl-L-homoserine lactone (C7-HSL) significantly promoted the growth and activity of microorganisms, enhanced protein synthesis and the formation of tryptophan amino acids, and inhibited polysaccharide production, thereby effectively controlling nitrite nitrogen accumulation .

Bacterial Cellular Signaling

N-Heptanoyl-DL-homoserine lactone is involved in bacterial cellular signaling pathways . Understanding these pathways could lead to the development of new antibacterial strategies.

Biofilm Formation

Quorum sensing, which N-Heptanoyl-DL-homoserine lactone is involved in, plays a role in bacterial actions such as biofilm formation . Biofilms are a common mode of bacterial growth that can lead to persistent infections and are often resistant to antibiotics.

Propriétés

IUPAC Name |

N-(2-oxooxolan-3-yl)heptanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-2-3-4-5-6-10(13)12-9-7-8-15-11(9)14/h9H,2-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMZLSDESAOPSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407866 | |

| Record name | N-Heptanoyl-DL-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Heptanoyl-DL-homoserine lactone | |

CAS RN |

106983-26-0 | |

| Record name | N-Heptanoyl-DL-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

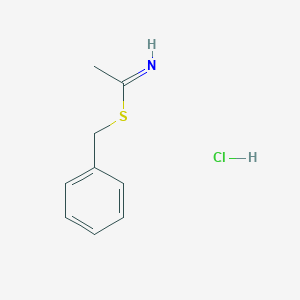

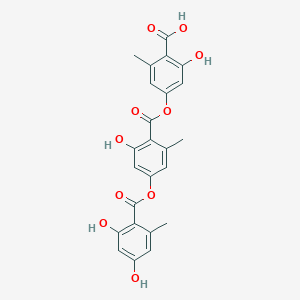

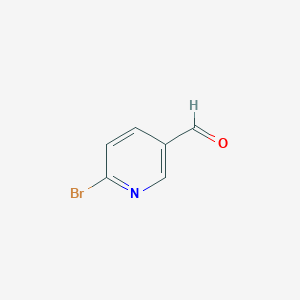

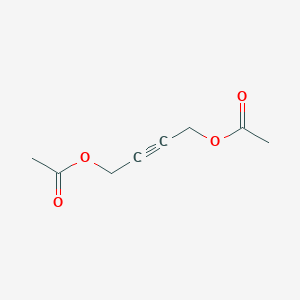

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl N-[3-(aminomethyl)benzyl]carbamate](/img/structure/B16779.png)